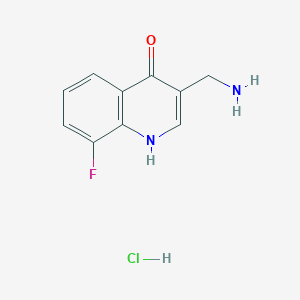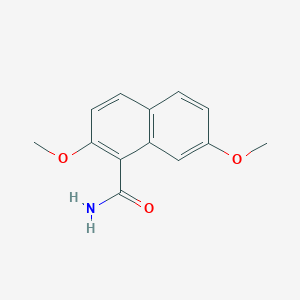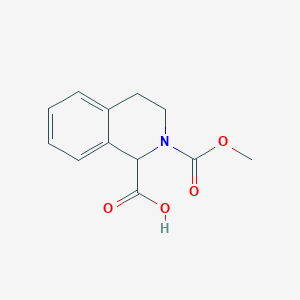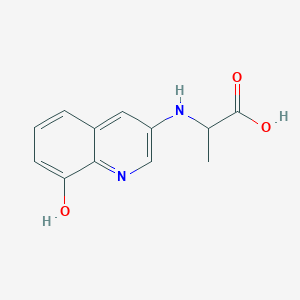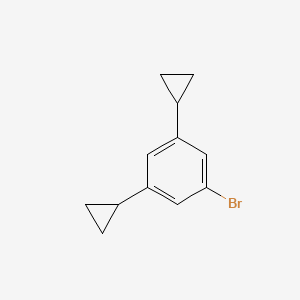
1-Bromo-3,5-dicyclopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,5-dicyclopropylbenzene is an organic compound with the molecular formula C12H13Br. It is a derivative of benzene, where two cyclopropyl groups are attached to the benzene ring at the 3 and 5 positions, and a bromine atom is attached at the 1 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-dicyclopropylbenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-dicyclopropylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the 1 position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3,5-dicyclopropylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide or alkoxide ions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form cyclopropyl-substituted benzene derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents (HNO3/H2SO4) or sulfonating agents (SO3/H2SO4) can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, or alkyl derivatives of this compound.
Nucleophilic Substitution: Products include hydroxyl or alkoxy derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include cyclopropyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-3,5-dicyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3,5-dicyclopropylbenzene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The cyclopropyl groups can influence the compound’s reactivity and stability by introducing steric and electronic effects. These interactions can affect the compound’s behavior in different chemical and biological environments.
Comparaison Avec Des Composés Similaires
1-Bromo-3,5-dicyclopropylbenzene can be compared with other similar compounds such as:
1-Bromo-3,5-dimethoxybenzene: Similar in structure but with methoxy groups instead of cyclopropyl groups, leading to different reactivity and applications.
1-Bromo-3,5-diisopropylbenzene: Contains isopropyl groups, which also influence its chemical properties and uses.
1-Bromo-3,5-difluorobenzene: Fluorine atoms provide different electronic effects compared to cyclopropyl groups.
The uniqueness of this compound lies in the presence of cyclopropyl groups, which impart distinct steric and electronic characteristics, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C12H13Br |
|---|---|
Poids moléculaire |
237.13 g/mol |
Nom IUPAC |
1-bromo-3,5-dicyclopropylbenzene |
InChI |
InChI=1S/C12H13Br/c13-12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9H,1-4H2 |
Clé InChI |
QXDMZLBFSCWASD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=CC(=C2)Br)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11876161.png)

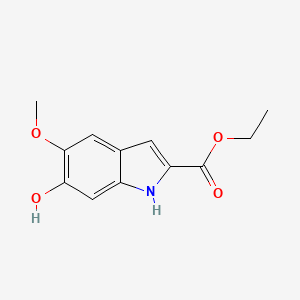
![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)
